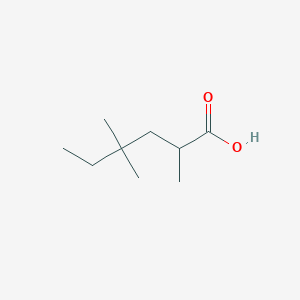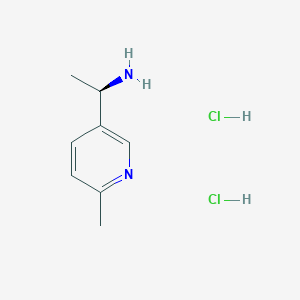
(R)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride is a chiral amine compound with a pyridine ring substituted with a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine.
Chiral Amine Introduction: A chiral amine is introduced through a series of reactions, including reductive amination or asymmetric hydrogenation.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a chiral ligand in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential role in modulating biological pathways. It is used in the development of enzyme inhibitors and receptor agonists/antagonists.
Medicine
In medicine, ®-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride is investigated for its therapeutic potential. It is explored as a candidate for treating neurological disorders and other diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride: The enantiomer of the compound, with different stereochemistry.
1-(6-Methylpyridin-3-yl)ethan-1-amine: The non-chiral version of the compound.
6-Methylpyridine: The parent compound without the amine group.
Uniqueness
®-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity. Its ability to interact with chiral receptors and enzymes makes it valuable in research and therapeutic applications.
Properties
Molecular Formula |
C8H14Cl2N2 |
|---|---|
Molecular Weight |
209.11 g/mol |
IUPAC Name |
(1R)-1-(6-methylpyridin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-3-4-8(5-10-6)7(2)9;;/h3-5,7H,9H2,1-2H3;2*1H/t7-;;/m1../s1 |
InChI Key |
UHDODUDAYXJVDW-XCUBXKJBSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@@H](C)N.Cl.Cl |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


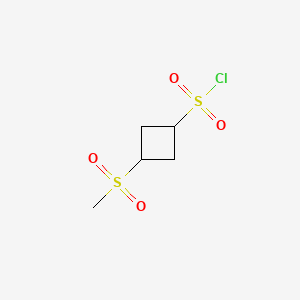
![Tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B15327646.png)
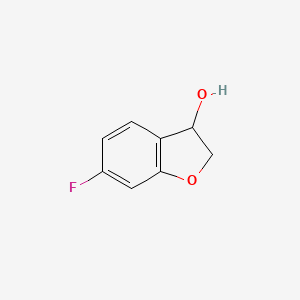
![6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15327654.png)
![Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, methyl ester](/img/structure/B15327656.png)


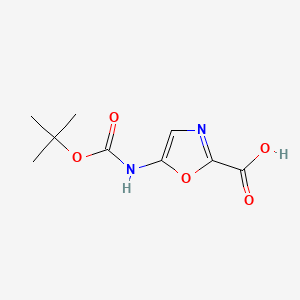

![[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine](/img/structure/B15327695.png)

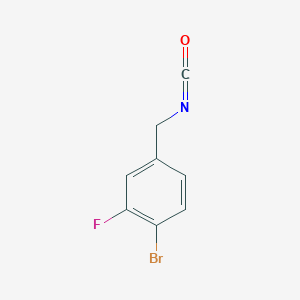
![methyl 5-ethylidene-4-[2-[[5-[2-[3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15327722.png)
